Welcome to the BenchChem Online Store!
molecular formula C22H25N3 B8453902 4,4',4''-Methanetriyltris(N-methylaniline) CAS No. 215180-91-9

4,4',4''-Methanetriyltris(N-methylaniline)

Cat. No. B8453902
M. Wt: 331.5 g/mol
InChI Key: AEMRGDCCHBQTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06887890B2

Procedure details

The tris(4-formylaminophenyl)methane (130 mg) obtained in Reference Example 31 was dissolved in tetrahydrofuran (5 ml), after which lithium aluminum hydride (66.1 mg) was added under a nitrogen atmosphere at 5° C., the temperature was raised to room temperature, and the mixture was stirred for 19 hours. Water (5 ml) was added to the reaction mixture at 5° C., and stirring was continued for 10 minutes. The reaction mixture was filtered with celite and the filtrate was concentrated to dryness. The residue was purified by silica gel column chromatography (Kiesel-gel 60, 240-400 mesh) and elution was performed with a mixed solvent of chloroform:methanol=98:2 to obtain 81.1 mg of the title compound as a yellow oily substance (70% yield).
Name
tris(4-formylaminophenyl)methane
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
66.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:20]2[CH:25]=[CH:24][C:23]([NH:26][CH:27]=O)=[CH:22][CH:21]=2)[C:11]2[CH:16]=[CH:15][C:14]([NH:17][CH:18]=O)=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH3:18][NH:17][C:14]1[CH:13]=[CH:12][C:11]([CH:10]([C:7]2[CH:6]=[CH:5][C:4]([NH:3][CH3:1])=[CH:9][CH:8]=2)[C:20]2[CH:25]=[CH:24][C:23]([NH:26][CH3:27])=[CH:22][CH:21]=2)=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
tris(4-formylaminophenyl)methane
Quantity
130 mg
Type
reactant
Smiles
C(=O)NC1=CC=C(C=C1)C(C1=CC=C(C=C1)NC=O)C1=CC=C(C=C1)NC=O
Step Two
Name
Quantity
66.1 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Kiesel-gel 60, 240-400 mesh) and elution

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CNC1=CC=C(C=C1)C(C1=CC=C(C=C1)NC)C1=CC=C(C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 81.1 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.